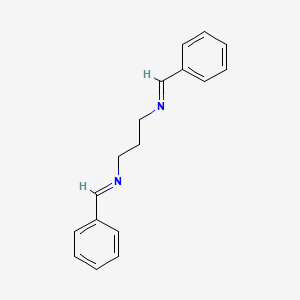

N1,N3-Dibenzylidene-1,3-propanediamine

Description

Significance of 1,3-Propanediamine and Schiff Bases in Chemical Research

1,3-Propanediamine is a valuable building block in organic synthesis. It is a colorless liquid with a characteristic fishy odor and is soluble in water and many polar organic solvents. sielc.com Its bifunctional nature, possessing two primary amine groups separated by a flexible three-carbon chain, allows it to serve as a versatile precursor in the synthesis of a wide array of compounds, including heterocycles, polymers, and coordination complexes. sielc.com

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. These compounds are of significant interest due to their wide-ranging applications in various fields, including catalysis, materials science, and medicinal chemistry. nih.govsci-hub.se The formation of metal complexes with Schiff base ligands has been a subject of extensive research, as these complexes often exhibit enhanced catalytic activity and unique physicochemical properties. nih.govbohrium.com

The combination of the flexible 1,3-propanediamine backbone with the aromaticity of benzaldehyde (B42025) in N1,N3-Dibenzylidene-1,3-propanediamine results in a ligand with distinct coordination properties.

Overview of Imine-Based Ligands and their Derivatives in Academic Pursuits

Imine-based ligands, a class to which this compound belongs, are central to the development of coordination chemistry. The nitrogen atom of the imine group possesses a lone pair of electrons that can readily coordinate to metal ions, forming stable metal complexes. The electronic and steric properties of these ligands can be fine-tuned by varying the aldehyde/ketone and amine precursors, allowing for the synthesis of a wide variety of metal complexes with tailored properties. soton.ac.uk

These complexes have found applications in numerous academic and industrial pursuits, including:

Catalysis: Schiff base metal complexes are effective catalysts for a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comnih.gov

Materials Science: The unique photophysical and electronic properties of some Schiff base complexes make them suitable for applications in sensors and molecular electronics.

Bioinorganic Chemistry: Schiff base complexes have been investigated for their potential biological activities, including antimicrobial and anticancer properties. bohrium.com

The versatility of imine-based ligands stems from their straightforward synthesis and the ease with which their structural and electronic properties can be modified.

Scope and Research Objectives for this compound Research

Research focused on this compound and its derivatives aims to explore its potential as a ligand in coordination chemistry and as a precursor in organic synthesis. Key research objectives include:

Synthesis and Characterization: The development of efficient and environmentally friendly methods for the synthesis of this compound and its metal complexes is a primary focus. Detailed characterization using various spectroscopic and crystallographic techniques is crucial to understanding the structural and electronic properties of these compounds.

Coordination Chemistry: Investigating the coordination behavior of this compound with a variety of metal ions to synthesize novel mono- and polynuclear complexes. nih.govelsevierpure.com This includes studying the stoichiometry, geometry, and stability of the resulting complexes. nih.gov

Catalytic Applications: Exploring the catalytic activity of metal complexes of this compound in various organic reactions. This involves assessing their efficiency, selectivity, and reusability as catalysts.

The data gathered from these research endeavors will contribute to a deeper understanding of the fundamental chemistry of Schiff bases and may lead to the development of new and improved catalysts and materials.

Detailed Research Findings

The synthesis of this compound is typically achieved through the condensation reaction of 1,3-propanediamine with two equivalents of benzaldehyde. This reaction is often carried out in a suitable solvent, such as ethanol, at room temperature or with gentle heating. The product can then be isolated and purified by recrystallization.

Table 1: Selected Crystallographic Data for Related Schiff Base Compounds

| Feature | N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine researchgate.net | N,N′-Bis(3-bromo-2-hydroxybenzylidene)propane-1,3-diamine mdpi.com |

| Molecular Formula | C₂₁H₂₆N₂O₄ | C₁₇H₁₆Br₂N₂O₂ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| C=N Bond Length (Å) | 1.263(2), 1.264(2) | Not specified |

| Dihedral Angle between Benzene (B151609) Rings (°) | 8.16(8) | 57.7(3) |

Structure

3D Structure

Properties

CAS No. |

63674-16-8 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-[3-(benzylideneamino)propyl]-1-phenylmethanimine |

InChI |

InChI=1S/C17H18N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2 |

InChI Key |

UAAULDPIYJDRKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NCCCN=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N1,n3 Dibenzylidene 1,3 Propanediamine Derivatives

Condensation Reactions for Schiff Base Formation

The primary method for synthesizing N1,N3-Dibenzylidene-1,3-propanediamine is through the condensation reaction between 1,3-diaminopropane (B46017) and two equivalents of benzaldehyde (B42025). researchgate.net This reaction is a cornerstone of imine chemistry, forming a class of compounds known as Schiff bases, which contain a carbon-nitrogen double bond (azomethine group). nih.govshahucollegelatur.org.in The reaction is typically reversible and can be catalyzed by either an acid or a base, or driven to completion by removing the water formed as a byproduct. uokerbala.edu.iq The mechanism involves a nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. nih.gov Efficient, solvent-free methods using catalysts like P2O5/SiO2 have been developed to produce these Schiff bases in high yields. jocpr.comresearchgate.netscispace.com

Influence of Aromatic Aldehyde Substituents on Reaction Outcomes

The electronic properties of substituents on the aromatic aldehyde have a significant impact on the formation and stability of the resulting Schiff base. Aromatic aldehydes are generally more stable and conducive to Schiff base formation than their aliphatic counterparts due to the effective electron exchange (resonance) that stabilizes the molecule. uokerbala.edu.iq

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or halo (-Cl, -Br) groups on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by the amine, often leading to faster reaction rates.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) decrease the electrophilicity of the carbonyl carbon, which can slow down the initial condensation step. However, they can stabilize the final Schiff base product through resonance.

| Aldehyde Substituent | Electronic Effect | Impact on Carbonyl Carbon | Expected Effect on Reaction Rate |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | More Electrophilic | Increase |

| -Cl (Chloro) | Electron-Withdrawing | More Electrophilic | Increase |

| -H (None) | Neutral | Baseline | Baseline |

| -CH₃ (Methyl) | Weakly Electron-Donating | Less Electrophilic | Slight Decrease |

| -OH (Hydroxy) | Strongly Electron-Donating (by resonance) | Less Electrophilic | Decrease |

Amine Nucleophilicity and Product Selectivity (Bisimine vs. Cyclisation)

The nucleophilicity of the amine is a critical factor in Schiff base formation. libretexts.org Amines act as nucleophiles due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com For diamines like 1,3-propanediamine, the reaction proceeds in two steps. After the first amino group condenses with an aldehyde, the second amino group reacts. This can lead to two potential outcomes:

Bisimine Formation: The second amino group reacts with another molecule of aldehyde in an intermolecular fashion. This is the desired pathway to form this compound.

Cyclisation: An intramolecular reaction could potentially occur. For 1,3-diaminopropane, this would involve the formation of a six-membered ring, a tetrahydro-pyrimidine derivative, which is a thermodynamically stable structure.

The selectivity between these two pathways is influenced by reaction conditions. High concentrations of the aldehyde and diamine favor the intermolecular reaction, leading to the open-chain bisimine. Conversely, high dilution conditions can favor intramolecular cyclization. The inherent nucleophilicity of the amine also plays a role; stronger nucleophiles will react more readily, and the reaction kinetics can be manipulated to favor the desired product. researchgate.net Generally, the formation of the bis-Schiff base is the predominant outcome under standard synthetic conditions. researchgate.net

Asymmetric Synthesis Approaches for Chiral this compound Analogues

While this compound itself is achiral, the synthesis of chiral analogues, particularly those with substituents on the propane (B168953) backbone, is of significant interest for applications in asymmetric catalysis. researchgate.netbohrium.com The development of synthetic methods for chiral 1,3-diamines is a key focus in this area. rsc.org

Utilization of Chiral Lithium Amides in Asymmetric Additions

Chiral Lithium Amides (CLAs) are powerful reagents in asymmetric synthesis, valued for their ability to act as strong, non-nucleophilic bases or as chiral nucleophiles. nih.goviupac.org A prominent strategy for synthesizing chiral 1,3-diamine precursors involves the asymmetric aza-Michael addition of a CLA to an α,β-unsaturated carbonyl compound. mdpi.com

In this approach, a chiral lithium amide, such as lithium (R)-(+)-N-benzyl-α-methylbenzylamide, adds to an α,β-unsaturated ester. This conjugate addition creates a new carbon-nitrogen bond and sets a new stereocenter with high stereocontrol. The resulting product can then be further manipulated, for instance, by reduction of the ester group to an amine, to yield the final chiral 1,3-diamine backbone. mdpi.com The structure and aggregation state of the CLA are crucial for achieving high levels of asymmetric induction. nih.gov

Stereochemical Control in 1,3-Diamine Synthesis

Achieving stereochemical control in the synthesis of 1,3-diamines is essential for their use as chiral ligands or auxiliaries. researchgate.net Control can be exerted through several strategies:

Reagent Control: As discussed, the use of external chiral reagents like Chiral Lithium Amides dictates the stereochemical outcome of the reaction. rsc.orgresearchgate.net The specific structure of the CLA can be tuned to achieve the desired enantiomer of the product. nih.gov

Substrate Control: Chirality already present in the starting material can direct the stereochemistry of subsequent transformations.

Catalyst Control: The use of chiral transition metal catalysts (e.g., Palladium or Rhodium) can enable highly enantioselective transformations to produce chiral diamine derivatives. nih.gov

These methods allow for the synthesis of optically active 1,3-diamines, which can then be condensed with aldehydes to form chiral Schiff base analogues.

Reductive Pathways for Saturated N,N'-Dibenzyl-1,3-propanediamine Derivatives

The imine bonds of this compound can be readily reduced to form the corresponding saturated secondary amine, N,N'-Dibenzyl-1,3-propanediamine. This transformation is valuable as the resulting saturated diamines are often more stable and flexible ligands for metal coordination.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2). It is often a clean and efficient method.

Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LAH) are widely used for the reduction of imines. mdpi.com NaBH4 is a milder reagent often used in alcoholic solvents, while the more powerful LAH is used in ethereal solvents like THF and requires a subsequent aqueous workup. mdpi.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For example, LAH will also reduce esters and amides, a property utilized in the conversion of aza-Michael addition products directly to the saturated diamine. mdpi.com

| Reagent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, Room Temp. | Mild, selective for aldehydes, ketones, and imines. |

| Lithium Aluminum Hydride | LAH | THF or Diethyl Ether, 0 °C to Reflux | Powerful, reduces most carbonyls and nitriles. Requires anhydrous conditions. mdpi.com |

| Hydrogen Gas with Catalyst | H₂/Pd-C | Methanol or Ethyl Acetate (B1210297), Pressure | Clean reaction, catalyst can be filtered off. |

Continuous Flow Synthesis of Related Diamines: Methodological Advancements and Applicability

The paradigm of chemical synthesis is continually evolving, with a significant shift towards greener, more efficient, and safer manufacturing processes. In this context, continuous flow chemistry has emerged as a transformative technology, offering numerous advantages over traditional batch production methods, particularly for the synthesis of fine chemicals and pharmaceutical intermediates. These advantages include superior heat and mass transfer, precise control over reaction parameters, enhanced safety when handling hazardous reagents, and the potential for straightforward scalability. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodological advancements demonstrated in the synthesis of related diamines and imines are directly applicable and highlight the potential of this technology.

Continuous flow methodologies have been successfully applied to the synthesis of a variety of diamine derivatives and related nitrogen-containing compounds. These processes often involve the use of packed-bed reactors, catalyst-coated tubes, and microreactors to facilitate efficient reactions. For instance, the synthesis of monoprotected aliphatic diamines has been achieved in high yields (45–91%) using a simple PTFE tubular flow reactor, demonstrating the capability for producing multigram quantities of products with high productivity.

The hydrogenation of imines to form secondary amines, a key reaction type in the synthesis of compounds like this compound, has been extensively studied in flow systems. Catalyst-coated tube reactors have shown excellent performance in this regard, offering high throughput and catalyst utilization. For example, the hydrogenation of N-Cyclohexyl(benzylidene)imine to N-Benzylcyclohexylamine has been demonstrated with high selectivity (>97%) and a throughput of up to 0.75 kg per day in a single 5-meter reactor. Such systems provide a robust framework for the potential continuous synthesis of this compound from 1,3-propanediamine and benzaldehyde.

The applicability of continuous flow synthesis extends to managing reactive intermediates and hazardous reagents safely. The in-situ generation and immediate consumption of potentially unstable or toxic compounds is a hallmark of flow chemistry, making it an attractive option for industrial-scale production.

The table below summarizes key findings from research on the continuous flow synthesis of related diamines and imines, illustrating the typical reaction conditions and outcomes that could be expected when applying this technology to this compound derivatives.

| Product Type | Reactor Type | Key Reaction Parameters | Yield/Conversion | Productivity/Throughput | Reference |

| Monoprotected Aliphatic Diamines | 0.5 mm diameter PTFE tubular reactor | Not specified | 45–91% | 1.2–3.6 g/h | |

| α-hydroxy imine | Daisy-chained multi-reactor system | Residence Time: 20 min | 90% conversion | 77 g/day | |

| N-Benzylcyclohexylamine (from imine hydrogenation) | Pd/C catalyst-coated tube reactor (5 m) | Temperature: 110 °C, Solvent: Tetrahydrofuran | >97% selectivity | 0.75 kg/day | |

| Chiral α-mono- and difluoromethyl amines | Chemoenzymatic cascade with packed-bed modules | Aqueous–oil–solid multiphasic system | Not specified | Not specified | |

| N-Arylhydroxylamines | Micro-packed bed reactor (µPBR) with Pt/C catalyst | Temperature: 30 °C, H2 Pressure: 0.6 MPa, Flow Rate: 0.5 mL·min−1 | >99% conversion and selectivity | Not specified |

These examples underscore the significant potential of continuous flow technology for the synthesis of this compound and its derivatives. The precise control over reaction conditions, the ability to integrate multiple reaction steps, and the enhanced safety profile make it a highly attractive platform for developing efficient and scalable manufacturing processes for this class of compounds.

Coordination Chemistry and Metal Complexation of N1,n3 Dibenzylidene 1,3 Propanediamine Scaffolds

Ligand Design and Coordination Modes

The design of ligands based on the N1,N3-Dibenzylidene-1,3-propanediamine framework allows for systematic modifications to influence the coordination geometry, nuclearity, and properties of the resulting metal complexes.

A common class of ligands derived from 1,3-propanediamine are tetradentate Schiff bases, often of the salen-type. These are typically synthesized through the condensation reaction of 1,3-diaminopropane (B46017) with two equivalents of a substituted salicylaldehyde (B1680747). researchgate.net The resulting ligands possess an N2O2 donor set, with two imine nitrogen atoms and two phenolic oxygen atoms available for coordination. shahucollegelatur.org.in The propane (B168953) bridge provides a flexible six-membered chelate ring upon complexation.

The coordination mode of these tetradentate ligands is highly dependent on the nature of the metal ion and the reaction conditions. In many mononuclear complexes, the ligand adopts a planar or near-planar conformation, coordinating to the metal center in the equatorial plane. researchgate.net However, the flexibility of the propylene (B89431) chain can also lead to non-planar, "umbrella" or stepped conformations. researchgate.net

Table 1: Spectroscopic Data for a Representative Tetradentate Schiff Base Ligand

| Spectroscopic Technique | Key Feature | Assignment | Reference |

|---|---|---|---|

| FT-IR | ~1632 cm⁻¹ | C=N (azomethine) stretch | researchgate.net |

| ¹H NMR | ~8.40 ppm | -CH=N- (imine proton) | researchgate.net |

The this compound scaffold can be expanded to create multidentate ligands with higher coordination numbers and diverse donor atom sets. By introducing additional coordinating groups on the salicylaldehyde rings or modifying the diamine backbone, ligands with N2O3, N2OS, or N2S2 donor sets can be synthesized. nih.govresearchgate.net For instance, using 2-hydroxy-1,3-propanediamine instead of 1,3-propanediamine introduces an additional hydroxyl group, resulting in a ligand with an N2O3 donor set capable of bridging multiple metal centers. nih.gov

These modifications allow for the formation of more complex architectures, including polynuclear complexes and coordination polymers. The choice of donor atoms is guided by the Hard and Soft Acids and Bases (HSAB) principle, influencing the ligand's selectivity for different metal ions. nih.gov For example, the inclusion of sulfur atoms would favor coordination with softer metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the pre-synthesized ligand with a metal salt in an appropriate solvent. Alternatively, a template synthesis can be employed, where the ligand is formed in situ in the presence of the metal ion.

A wide variety of transition metal complexes have been prepared with these Schiff base ligands. rsc.org Copper(II) complexes, for example, often exhibit square planar or square pyramidal geometries. In a dinuclear copper(II) complex with a related ligand, N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, one copper center was found to be in an almost ideal square-planar environment, while the other adopted a tetragonal pyramidal geometry. nih.govrsc.org Nickel(II) complexes can be diamagnetic with a square planar geometry or paramagnetic with a five-coordinate square pyramidal geometry, often by coordinating a solvent molecule like water. researchgate.net

The synthesis of heterodinuclear complexes is also possible, where the initial mononuclear complex, such as [Ni(salpn)] (where H2salpn = N,N'-bis(salicylidene)-1,3-propanediamine), acts as a ligand to a second metal salt (e.g., CdCl2). researchgate.net In these structures, the phenolic oxygen atoms of the Schiff base bridge the two different metal centers. researchgate.net While specific examples for Iron(III) with the parent this compound are less common in the provided context, related Schiff base ligands readily form stable complexes with Fe(III), often exhibiting octahedral geometry. journalcsij.com

Table 2: Selected Transition Metal Complexes and their Geometries

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| CuHL | Copper(II) | Flattened tetrahedral | nih.govrsc.org |

| [Ni(salpn)·H₂O] | Nickel(II) | Square pyramidal | researchgate.net |

| [Fe(L)(Cl)] | Iron(III) | Square pyramidal | journalcsij.com |

The larger ionic radii and higher coordination numbers of lanthanide ions make them suitable for complexation with flexible, multidentate ligands. nih.gov Schiff base ligands derived from 1,3-propanediamine are effective for this purpose. For instance, N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine has been shown to form complexes with Dysprosium(III) and Terbium(III) ions in solution. nih.gov The design of these ligands is often tailored to satisfy the specific coordination requirements of lanthanides. nih.gov The synthesis of lanthanide complexes can involve reacting a lanthanide salt, such as a nitrate, with the ligand in a suitable solvent like acetonitrile. nih.govd-nb.info The resulting complexes can feature the lanthanide ion coordinated to the donor atoms of the ligand as well as to counter-ions or solvent molecules to complete their coordination sphere. nih.gov

The ability of Schiff base ligands to bridge multiple metal centers is a key feature in the construction of dinuclear and trinuclear assemblies. rsc.orgscispace.com Dinuclear complexes can be formed when a ligand provides distinct coordination pockets for two metal ions or when donor atoms from one or more ligands bridge two metals. mdpi.comijcce.ac.ir A dinuclear copper(II) complex, Cu₂L(CH₃COO)(CH₃OH), was synthesized using an N₂O₃ donor ligand derived from 2-hydroxy-1,3-propanediamine, where the two copper ions are bridged by a phenolic oxygen and an acetate (B1210297) ion. nih.govrsc.org

Trinuclear complexes have also been synthesized, particularly with lanthanide ions. acs.orgrsc.org For example, a chiral macrocyclic ligand was used to form trinuclear lanthanide complexes with a {Ln₃(μ₃-OH)₂} core, where each lanthanide ion is bound by nitrogen and bridging phenolate (B1203915) oxygen atoms from the macrocycle. acs.org The formation of these higher nuclearity structures is influenced by the ligand's topology and the coordination preferences of the metal ions. frontiersin.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound and related Schiff base scaffolds are of significant interest due to their potential applications in molecular electronics and materials science. These properties are intrinsically linked to the nature of the metal-ligand interactions and the resulting molecular and electronic structure.

Ligand-to-Metal Charge Transfer Phenomena

Ligand-to-Metal Charge Transfer (LMCT) is a key electronic transition observed in coordination complexes with oxidizable ligands and electron-deficient metal centers. In complexes of this compound and its derivatives, the Schiff base ligand can act as an electron donor. Upon absorption of light, an electron is promoted from a ligand-based molecular orbital to a metal-centered d-orbital, resulting in the formal reduction of the metal and oxidation of the ligand.

UV-Vis spectroscopy is a primary tool for investigating these phenomena. The electronic spectra of these complexes typically exhibit intense absorption bands in the UV-visible region, which are often assigned to LMCT transitions. For instance, in iron(III) complexes with related Schiff base ligands, two LMCT bands can be observed, corresponding to the low-spin (LS) and high-spin (HS) states. researchgate.net The position and intensity of these bands are sensitive to the solvent, the specific substituents on the Schiff base ligand, and the coordination geometry of the metal ion. In some cases, weak d-d transitions may also be observed at longer wavelengths.

The energy of the LMCT transition can provide insights into the electronic structure of the complex. The table below summarizes typical UV-Vis absorption bands for metal complexes with Schiff base ligands similar to this compound.

| Complex Type | Absorption Band (nm) | Assignment |

|---|---|---|

| Ni(II) Schiff Base Complex | ~290 | LMCT |

| Co(II) Schiff Base Complex | ~315 (shoulder) | LMCT |

| Cu(II) Schiff Base Complex | ~373 | LMCT |

Spin Crossover Behavior in Iron(III) Complexes

Iron(III) complexes with this compound and analogous Schiff base ligands can exhibit spin crossover (SCO) behavior. researchgate.net This phenomenon involves a transition between a low-spin (LS, S=1/2) and a high-spin (HS, S=5/2) state, which can be triggered by external stimuli such as temperature, pressure, or light. The spin state of the iron(III) center is determined by the ligand field strength, with stronger field ligands favoring the LS state.

The transition temperature (T1/2) at which the LS and HS populations are equal is a critical parameter for SCO compounds. This transition can be abrupt or gradual, and in some cases, exhibit hysteresis, making these materials promising for memory devices. For example, iron(III) complexes with pentadentate Schiff base ligands derived from N-(2-aminoethyl)-1,3-propanediamine have shown spin crossover with T1/2 values of 280 K and 293 K for different counter-ions. mdpi.com The nature of the solvent molecules in the crystal lattice can also dramatically impact the SCO characteristics, leading to exceptionally wide hysteresis loops in some cases. nih.gov

The table below presents spin crossover temperatures for some representative iron(III) Schiff base complexes.

| Complex | T1/2 (K) | Transition Type |

|---|---|---|

| [Fe(5Cl-L)(NCS)] | 280 | Gradual |

| [Fe(5Cl-L)(NCSe)] | 293 | Gradual |

| [Fe(qsal-I)2]OTf·n-PrOH | 199 | Gradual |

| [Fe(qsal-I)2]OTf·i-PrOH | 251 | Gradual |

Magnetic Susceptibility and Electron Spin Resonance (ESR) Studies of Coordination Compounds

Magnetic susceptibility measurements are fundamental to characterizing the magnetic properties of coordination compounds, including those exhibiting spin crossover. The effective magnetic moment (µeff) of a complex is directly related to the spin state of the metal ion. For high-spin iron(III) complexes (S=5/2), the expected spin-only magnetic moment is 5.92 µB, while for low-spin iron(III) (S=1/2), it is 1.73 µB. Variable-temperature magnetic susceptibility studies are crucial for observing the transition between these states in SCO compounds.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying paramagnetic species, such as transition metal complexes with unpaired electrons. mdpi.com ESR spectroscopy provides detailed information about the electronic structure and the local environment of the metal ion. For iron(III) complexes, the ESR spectrum is highly sensitive to the spin state. Low-spin Fe(III) complexes typically show a highly anisotropic signal with distinct g-values (gx, gy, gz), while high-spin Fe(III) complexes often exhibit a broad signal, sometimes with a feature around g ≈ 4.3 for rhombically distorted environments. mdpi.com

In SCO systems, variable-temperature ESR studies can track the population of the LS and HS states. At low temperatures, the spectrum is dominated by the LS signal, which diminishes in intensity as the temperature increases, accompanied by the emergence of the HS signal.

The table below lists representative g-tensor components for a low-spin iron(III) Schiff base complex at low temperature.

| Complex | Temperature (K) | g1 | g2 | g3 |

|---|---|---|---|---|

| [Fe(5Cl-L)(NCS)] | 77 | 2.282 | 2.171 | 1.965 |

| [Fe(5Cl-L)(NCSe)] | 77 | 2.316 | 2.178 | 1.957 |

Solution Chemistry and Stability of Metal-Diamine Complexes

The behavior of metal complexes with this compound and related ligands in solution is crucial for many of their potential applications, particularly in catalysis and biological systems. The stability of these complexes in solution is governed by the formation constants (or stability constants), which quantify the equilibrium between the free metal ion and the ligand.

Potentiometric titration is a common method used to determine the protonation constants of the ligand and the stability constants of the resulting metal complexes in solution. For Schiff bases derived from diamines, the ligand can exist in various protonated forms depending on the pH of the solution. For instance, a related ligand, N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L), exhibits three protonation constants corresponding to the deprotonation of the phenolic and imine groups.

The stability of the metal complexes is influenced by several factors, including the nature of the metal ion, the denticity and chelate ring size of the ligand, and the solvent. The Irving-Williams series, which describes the relative stabilities of divalent first-row transition metal complexes, is often followed.

The table below shows the formation constants for complexes of a related Schiff base ligand, N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L), with various metal ions.

| Metal Ion | Species | log β |

|---|---|---|

| Cu2+ | [Cu(H2L)]+ | 25.79 |

| [Cu(HL)] | 17.06 | |

| [CuL]- | 7.73 | |

| Dy3+ | [Dy(H2L)]2+ | 19.60 |

| [Dy(HL)]+ | 11.23 | |

| Tb3+ | [Tb(H2L)]2+ | 19.53 |

| [Tb(HL)]+ | 11.13 |

Catalytic Applications of N1,n3 Dibenzylidene 1,3 Propanediamine and Its Metal Complexes

Organocatalysis and Chiral Auxiliary Roles of 1,3-Diamines

While direct organocatalytic applications of N1,N3-Dibenzylidene-1,3-propanediamine are not extensively documented, the broader class of 1,3-diamines serves as a foundational structural motif for the design of potent organocatalysts. These catalysts often operate through the formation of enamine or iminium ion intermediates, facilitating a wide range of asymmetric transformations. The inherent flexibility of the 1,3-diamine scaffold allows for the introduction of various substituents to fine-tune steric and electronic properties, thereby influencing the stereochemical outcome of the catalyzed reaction.

In the context of chiral auxiliaries, 1,3-diamine derivatives are temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. sci-hub.sesigmaaldrich.comwikipedia.org The chiral information embedded within the auxiliary guides the approach of reagents, leading to the preferential formation of one diastereomer over the other. After the desired transformation, the auxiliary can be cleaved and ideally recycled. Although specific examples detailing the use of this compound as a chiral auxiliary are limited in readily available literature, the underlying principles of 1,3-diamine chemistry suggest its potential in this area, particularly if a chiral version of the diamine backbone is employed.

Heterogeneous and Homogeneous Catalysis with Schiff Base Metal Complexes

The coordination of this compound to metal centers gives rise to a vast family of Schiff base metal complexes with significant catalytic activity. These complexes can function as either homogeneous or heterogeneous catalysts, depending on their solubility in the reaction medium. vu.nlmpg.ded-nb.infonih.gov

Homogeneous catalysis offers the advantage of high activity and selectivity due to the well-defined nature of the catalytic species and its easy access to the substrate. mpg.ded-nb.infonih.gov Metal complexes of this compound have been explored in a variety of organic transformations in solution.

Heterogeneous catalysis , on the other hand, provides practical benefits such as ease of catalyst separation from the product mixture and the potential for catalyst recycling, which is crucial for developing sustainable chemical processes. vu.nltesisenred.net Schiff base metal complexes can be immobilized on solid supports like polymers, silica, or zeolites to create robust heterogeneous catalysts.

Hydrogenation Catalysis

Metal complexes of Schiff bases are effective catalysts for hydrogenation reactions, where hydrogen is added across a double or triple bond. ucd.ieuchile.clresearchgate.net Palladium complexes, in particular, have shown significant promise in this area. The this compound ligand can stabilize the palladium center, facilitating the activation of hydrogen and its subsequent transfer to the substrate.

For instance, palladium(II) complexes containing phosphorus-nitrogen ligands have been reported to catalyze the hydrogenation of N-benzylideneaniline. uchile.cl While this specific study does not use this compound, it highlights the potential of related Schiff base complexes in such transformations. The electronic and steric environment provided by the ligand plays a crucial role in determining the efficiency and selectivity of the hydrogenation process.

| Catalyst System | Substrate | Product | Key Findings |

| Pd(II) complexes with P-N ligands | N-benzylideneaniline | N-benzylaniline | High activity and selectivity observed. uchile.cl |

| Abnormal N-heterocyclic carbene palladium complexes | Various olefins | Alkanes | Effective for the hydrogenation of a range of unsaturated substrates. ucd.ie |

Dehydrogenation and Allylic Oxidation Reactions

In addition to hydrogenation, metal complexes derived from Schiff bases can also catalyze the reverse reaction, dehydrogenation, which involves the removal of hydrogen from a molecule to form double or triple bonds. This process is of great interest for the synthesis of unsaturated compounds.

Allylic oxidation , the selective oxidation of a C-H bond at a position allylic to a double bond, is another important transformation catalyzed by Schiff base metal complexes. researchgate.net This reaction provides a direct route to valuable allylic alcohols, ketones, and esters. While specific studies focusing on this compound in these reactions are not prevalent, related Schiff base complexes have demonstrated efficacy. For example, copper complexes are often employed for allylic oxidation reactions. The Schiff base ligand modulates the redox properties of the copper center, enabling the selective activation of the allylic C-H bond.

Development of Sustainable Catalyst Systems

The principles of green chemistry have spurred the development of sustainable catalyst systems that are efficient, reusable, and environmentally benign. Schiff base metal complexes, including those of this compound, are well-suited for the design of such systems.

The ability to heterogenize these complexes by anchoring them to solid supports is a key strategy for enhancing their sustainability. This approach not only simplifies catalyst recovery and reuse but can also improve catalyst stability and longevity. Furthermore, the versatility of the Schiff base ligand allows for the tuning of the catalyst's properties to operate under milder reaction conditions, such as lower temperatures and pressures, thereby reducing energy consumption.

The use of earth-abundant and non-toxic metals in combination with this compound is another avenue for creating more sustainable catalysts. By replacing precious metals like palladium with more common metals such as iron, copper, or nickel, the environmental and economic costs associated with the catalytic process can be significantly reduced.

Supramolecular Assemblies and Advanced Material Science Applications of N1,n3 Dibenzylidene 1,3 Propanediamine

Hydrogen Bonding Interactions in Supramolecular Architectures

Hydrogen bonding plays a pivotal role in directing the self-assembly of N1,N3-Dibenzylidene-1,3-propanediamine and its analogues into well-defined supramolecular structures. These non-covalent interactions, involving hydrogen bond donors and acceptors within the molecular framework, lead to the formation of predictable and stable assemblies.

Schiff bases derived from salicylaldehyde (B1680747) and other hydroxy-substituted aldehydes, which are structurally related to this compound, are particularly adept at forming extensive hydrogen-bonded networks. For instance, imidazole-derived Schiff bases form dimeric supramolecular structures through complementary hydrogen bonding between the imidazole (B134444) nitrogen atoms and phenolic hydroxyl groups, resulting in stable 16-membered hydrogen-bonded rings. nih.gov The stability of these hydrogen-bonded dimers has been calculated to be significantly lower in energy compared to the individual monomers, confirming the favorability of the self-assembly process. nih.gov

In the case of dinuclear copper(II) complexes with tridentate Schiff base ligands similar to derivatives of this compound, intermolecular hydrogen bonds have been shown to link the dinuclear units into one-dimensional supramolecular systems. nih.gov The presence and nature of these hydrogen bonds can significantly influence the magnetic properties of the resulting materials. nih.gov The ability of these compounds to form such ordered structures through hydrogen bonding is a key aspect of their utility in crystal engineering and the design of materials with specific properties.

Design of Functional Materials based on this compound Derivatives

The adaptable coordination chemistry and electronic properties of Schiff base ligands derived from this compound make them excellent candidates for the creation of advanced functional materials. By modifying the peripheral substituents on the benzylidene rings or by forming coordination complexes with various metal ions, materials with tailored optical, electronic, and magnetic properties can be engineered.

Coordination complexes of Schiff bases, including those analogous to this compound, with lanthanide and other transition metal ions often exhibit significant luminescence. nih.govrsc.org These properties are of great interest for applications in optical and electronic devices, such as light-emitting diodes (LEDs) and sensors. The Schiff base ligand can act as an "antenna" that absorbs light and transfers the energy to the metal ion, which then emits light at a characteristic wavelength.

For example, lanthanide complexes with N1-substituted 1,2,3-triazole ligands have been shown to display characteristic lanthanide ion emissions with strong fluorescence intensity. rsc.org Similarly, Schiff base metal complexes are recognized for their potential in developing materials with useful optical and magnetic properties. nih.gov The introduction of nitro groups into Schiff base compounds has been shown to result in materials with increased dielectric constants and refractive indices, making them suitable for optoelectronic applications. researchgate.netresearchgate.net The electronic and optical properties of these materials can be tuned by subtle changes in their molecular structure. nih.gov

Table 1: Optical Properties of Selected Schiff Base Compounds and Complexes

| Compound/Complex Type | Key Optical Property | Potential Application |

|---|---|---|

| Lanthanide Complexes with Schiff Base Ligands | Strong Luminescence | Light-Emitting Diodes (LEDs), Sensors |

| Nitro-Substituted Schiff Bases | High Refractive Index | Optoelectronic Devices |

| Schiff Base Metal Complexes | Tunable Emission | Optical Materials |

The principles of molecular engineering can be applied to this compound derivatives to control their assembly into highly ordered one-, two-, and three-dimensional structures. nih.gov The versatility in the design of Schiff base ligands allows for the modulation of structural features that dictate the properties of the resulting molecular complexes and supramolecular assemblies. researchgate.net

By varying the geometry and number of reactive sites on the precursor molecules, it is possible to construct a variety of polymeric architectures with diverse topologies, such as linear and zigzag one-dimensional polymers, as well as two-dimensional hexagonal and chessboard nanostructures. nih.gov The use of Schiff base chemistry in a layer-by-layer assembly method provides a route to fabricate micro- and nanostructures. researchgate.net This approach is advantageous as the in situ formation of the Schiff base linkage avoids the need for additional post-treatment steps to ensure the stability of the multilayered structure. researchgate.net Crystal engineering approaches have also been utilized to design radiation-sensitive materials based on co-crystals and salts of functionalized acetylenes with various amine-containing compounds. rsc.org

Carbon Dioxide Capture and Activation Using Diamine Scaffolds

Diamine-containing scaffolds, including Schiff bases derived from 1,3-propanediamine, are promising materials for carbon dioxide (CO2) capture and activation. mdpi.com The presence of nitrogen atoms in the diamine structure provides basic sites for interaction with the acidic CO2 molecule.

The primary mechanism for CO2 capture by primary and secondary amines involves the formation of a zwitterionic carbamate (B1207046) intermediate. nih.govresearchgate.net In this process, a lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of CO2. This is followed by a proton transfer, often to a second amine molecule, resulting in the formation of a carbamate anion and a protonated amine cation. In certain systems, such as diamine-appended metal-organic frameworks, this process can be cooperative, leading to the formation of well-ordered chains of ammonium (B1175870) carbamate. nih.govescholarship.orgntnu.no

Computational and experimental studies have provided detailed mechanistic insights into this process, showing that in some cases, a superbase can facilitate the deprotonation of the amine as it attacks a free CO2 molecule. rsc.org The formation of these carbamate species is a reversible process, which is crucial for the subsequent release of CO2 and the regeneration of the sorbent material.

The design of the solvent system is critical for the efficiency of CO2 capture and release processes using diamine-based sorbents. pnnl.govgoogle.comosti.govgoogle.com An ideal solvent should have a high CO2 absorption capacity, low viscosity, high thermal stability, and low energy requirements for regeneration. pnnl.gov

Table 2: Comparison of Diamine-Based Solvents for CO2 Capture

| Diamine Type | Key Feature | Advantage |

|---|---|---|

| Ethylenediamine (EDA) | High absorption rate and stability | Efficient CO2 capture |

| Diamines with Ether Functionality | Low CO2-rich viscosity | Reduced energy for solvent circulation |

| Sterically Hindered Diamines | Single-step CO2 uptake in MOFs | Lower regeneration energy |

Corrosion Inhibition Studies Involving Diamine-Based Surfactants

The utility of N¹,N³-Dibenzylidene-1,3-propanediamine in advanced material science extends to its potential application as a corrosion inhibitor, a field of significant industrial importance. While direct experimental studies on N¹,N³-Dibenzylidene-1,3-propanediamine are not extensively documented in publicly available research, its structural characteristics as a Schiff base derived from 1,3-propanediamine and benzaldehyde (B42025) provide a strong basis for predicting its behavior and effectiveness. Schiff bases are a well-established class of corrosion inhibitors, and their mechanism of action is primarily attributed to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. nih.govuitm.edu.myresearchgate.net The presence of lone pair electrons on the nitrogen atoms of the imine groups, coupled with the π-electrons of the aromatic rings in N¹,N³-Dibenzylidene-1,3-propanediamine, are key features that facilitate its interaction with metal surfaces. researchgate.netrsc.org

Adsorption Mechanisms on Metal Surfaces

The primary step in the corrosion inhibition process by Schiff bases like N¹,N³-Dibenzylidene-1,3-propanediamine is the adsorption of the molecule onto the metal surface. This adsorption can occur through two main mechanisms: physisorption and chemisorption. uitm.edu.my

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, where corrosion is often studied, the nitrogen atoms of the diamine can become protonated, leading to a cationic species that can interact with a negatively charged metal surface (due to the adsorption of anions from the acid). researchgate.net

Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. researchgate.net The lone pair electrons on the nitrogen atoms of the imine groups and the π-electrons of the benzalidene portions of N¹,N³-Dibenzylidene-1,3-propanediamine can be donated to the vacant d-orbitals of the metal atoms, resulting in a more stable and stronger bond compared to physisorption. researchgate.net

The adsorption behavior of Schiff base inhibitors is often analyzed using adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor and the extent of surface coverage. uitm.edu.myrsc.orgresearchgate.net For a Schiff base derived from 1,3-propanediamine, the adsorption process was found to obey the Langmuir isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The spontaneity of the adsorption process is determined by the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. uitm.edu.my Generally, ΔG°ads values around -20 kJ/mol or less negative are associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. uitm.edu.my In many cases, the adsorption of Schiff bases involves a combination of both physisorption and chemisorption. researchgate.net

To illustrate the typical thermodynamic parameters associated with the adsorption of a structurally similar Schiff base, the following table presents data for 2,2'-{propane-1,3-diylbis[azanylylidene(E)methanylylidene]}bis(6-methoxyphenol) on mild steel in 1M HCl.

| Temperature (K) | Kads (M-1) | ΔG°ads (kJ mol-1) |

|---|---|---|

| 298 | 1.85 x 105 | -30.07 |

| 308 | 0.89 x 105 | -29.35 |

| 318 | 0.45 x 105 | -28.70 |

| 328 | 0.24 x 105 | -28.16 |

Note: The data presented is for a Schiff base structurally related to N¹,N³-Dibenzylidene-1,3-propanediamine and is intended to be illustrative of the expected thermodynamic behavior. researchgate.net

Formation of Protective Layers

Following adsorption, N¹,N³-Dibenzylidene-1,3-propanediamine molecules form a protective layer on the metal surface that acts as a barrier to the corrosive environment. icrc.ac.ir This film isolates the metal from direct contact with the aggressive solution, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govrsc.org Schiff bases are often classified as mixed-type inhibitors because they can affect both of these reactions. rsc.org

The effectiveness of the protective layer is dependent on several factors, including the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. researchgate.net An increase in inhibitor concentration generally leads to greater surface coverage and, consequently, higher inhibition efficiency. kfupm.edu.sa

The protective film formed by Schiff bases is often a uniform layer that adheres strongly to the metal surface. researchgate.net The planarity of the aromatic rings and the flexibility of the propane-1,3-diamine linker in N¹,N³-Dibenzylidene-1,3-propanediamine would allow for efficient packing and high surface coverage. The inhibition efficiency of a Schiff base derived from 1,3-propanediamine and a substituted benzaldehyde was found to reach up to 95.93% at a concentration of 0.75 mM. researchgate.net

The following table demonstrates the relationship between inhibitor concentration and inhibition efficiency for a structurally analogous Schiff base, highlighting the formation of an effective protective layer with increasing concentration.

| Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.05 | 75.34 |

| 0.10 | 84.11 |

| 0.25 | 91.59 |

| 0.50 | 94.86 |

| 0.75 | 95.93 |

Note: This data is for 2,2'-{propane-1,3-diylbis[azanylylidene(E)methanylylidene]}bis(6-methoxyphenol) and serves as an example of the performance that could be anticipated from N¹,N³-Dibenzylidene-1,3-propanediamine. researchgate.net

The stability and integrity of this protective film are crucial for long-term corrosion protection. The chemical bonds formed during chemisorption contribute significantly to the durability of the film. researchgate.net Surface analysis techniques such as Scanning Electron Microscopy (SEM) are often employed to visualize the formation of the protective layer and confirm the reduced surface damage in the presence of the inhibitor. rsc.org

Theoretical and Computational Investigations of N1,n3 Dibenzylidene 1,3 Propanediamine Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the properties of Schiff bases. DFT calculations can determine the optimized geometry of N1,N3-Dibenzylidene-1,3-propanediamine, providing precise bond lengths, bond angles, and dihedral angles. While specific studies focusing solely on this molecule are not prevalent in the literature, the methodologies are well-established for analogous compounds.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to map the distribution of electrons and predict sites of reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For Schiff bases, the HOMO is often localized on the aromatic rings and the imine nitrogen atoms, while the LUMO may be distributed over the C=N bonds and the benzene (B151609) rings.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) sites. For this compound, the regions around the nitrogen atoms of the imine groups are expected to show negative potential, making them susceptible to electrophilic attack.

Global Reactivity Descriptors: Quantum chemical calculations can furnish various descriptors that quantify the reactivity of a molecule. These are calculated from the energies of the frontier orbitals.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic power. |

These parameters are instrumental in predicting the behavior of the Schiff base in various chemical environments, such as in coordination chemistry or as a precursor in organic synthesis.

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. By calculating the energies of electronic transitions between molecular orbitals, one can predict the absorption wavelengths (λmax). For this compound, transitions such as π → π* and n → π* are expected, which are characteristic of the benzene rings and the imine groups.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical spectra are highly useful for assigning the vibrational modes observed in experimental IR and Raman spectra. Key predicted vibrations for this molecule would include the C=N stretching of the imine group, C-H stretching of the aromatic and aliphatic parts, and various bending and rocking modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the proposed structure of the synthesized compound.

Bandgap Assessment: The HOMO-LUMO energy gap calculated via DFT is often considered a theoretical approximation of the electronic bandgap. This value is crucial for assessing the potential of the material in electronic applications, such as in semiconductors or as a component in optoelectronic devices. For similar Schiff bases, bandgap energies have been calculated to understand their electronic properties.

Molecular Dynamics Simulations for Assembly Prediction

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a larger ensemble of molecules over time. MD simulations can predict how this compound molecules might interact with each other or with a solvent or surface.

These simulations can provide insights into:

Self-Assembly: Predicting whether the molecules will form ordered structures, such as layers or aggregates, in the condensed phase.

Solvation: Understanding how the molecule is solvated and the structure of the solvent shell around it.

Adsorption on Surfaces: In fields like corrosion inhibition, MD simulations can model the adsorption of Schiff bases onto a metal surface, helping to understand the protective mechanism. Studies on related Schiff bases have used MD to reveal their adsorption configurations on metallic surfaces.

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation (the condensation reaction between benzaldehyde (B42025) and 1,3-propanediamine) or its subsequent reactions.

Kinetic Modeling: To understand the rate of a reaction, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can locate the geometry of the TS and determine its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction. For complex, multi-step reactions, a full potential energy surface can be mapped out to understand the detailed mechanism.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Techniques for Crystal Structure Determination (Single Crystal and Powder)

X-ray diffraction (XRD) is the cornerstone for unambiguously determining the solid-state structure of crystalline materials. Both single-crystal and powder XRD methods are employed to gain a complete picture of the atomic arrangement.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials, identify crystalline phases, and assess sample purity. For materials derived from N1,N3-Dibenzylidene-1,3-propanediamine, such as NiO nanoparticles produced from the thermal decomposition of its complexes, PXRD is essential for confirming the crystal structure and phase of the resulting nanomaterial. oregonstate.edu

Table 1: Representative Single Crystal X-ray Diffraction Data for a Related Schiff Base

| Parameter | Value |

| Compound | N,N′-bis(3-nitrobenzylidene)propane-1,3-diamine chemicalbook.com |

| Formula | C₁₇H₁₆N₄O₄ |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 12.994 |

| b (Å) | 35.859 |

| c (Å) | 6.983 |

| V (ų) | 3253.7 |

| Z | 8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For Schiff bases like this compound and its analogues, NMR confirms the condensation reaction and the identity of the final product.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals for this class of compounds include those for the aromatic protons on the benzylidene groups, the characteristic imine proton (CH=N), and the aliphatic protons of the propane (B168953) bridge.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Important resonances include those of the aromatic carbons, the imine carbon (CH=N), and the aliphatic carbons of the diamine backbone. The chemical shifts are sensitive to the electronic structure of the molecule.

Table 2: Representative NMR Data for the Structurally Similar N,N'-Bis(salicylidene)ethylenediamine

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 13.2 | Phenolic OH |

| 8.328 | Imine CH=N | |

| 7.278 - 6.843 | Aromatic CH | |

| 3.902 | Ethylene bridge CH₂ | |

| ¹³C NMR | 166.44 | Imine C H=N |

| 160.99 | Phenolic C -OH | |

| 132.34 - 116.90 | Aromatic CH & C | |

| 59.64 | Ethylene bridge C H₂ |

Note: Data is for N,N'-Bis(salicylidene)ethylenediamine in CDCl₃ and serves as a close analogue.

Infrared (IR) and UV-Visible Spectroscopy for Coordination and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption band is the C=N (imine) stretching vibration, typically found in the 1600-1650 cm⁻¹ region. Other important bands include C-H stretches from the aromatic and aliphatic parts, and C=C stretching vibrations from the benzene (B151609) rings. Upon coordination to a metal ion, the C=N stretching frequency often shifts, providing evidence of complex formation. oregonstate.edu

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule. Schiff bases derived from benzaldehyde (B42025) exhibit strong absorption bands in the UV region. These are typically assigned to π→π* transitions associated with the aromatic rings and the C=N double bond, and n→π* transitions involving the non-bonding electrons on the nitrogen atoms. For instance, the related Schiff base Salen shows absorption maxima around 260 nm and 320 nm. researchgate.net When complexed with transition metals, new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) may appear in the visible region. researchgate.net

Table 3: Key Spectroscopic Data for this compound Analogues

| Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | ν(C=N) Imine Stretch | ~1630 cm⁻¹ |

| IR | ν(C=C) Aromatic | ~1450-1600 cm⁻¹ |

| IR | ν(C-H) Aromatic/Aliphatic | ~2850-3100 cm⁻¹ |

| UV-Vis | π→π* transition | ~260 nm |

| UV-Vis | n→π* transition | ~320 nm |

Note: Data is representative for this class of Schiff bases.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals or paramagnetic transition metal ions. Therefore, it is used to study complexes of this compound with metals like Copper(II). The ESR spectrum provides information about the electronic environment of the paramagnetic center. The g-tensor values, for example, are sensitive to the geometry of the metal complex and the nature of the coordinating atoms. For a Cu(II) complex with a similar Schiff base ligand, rhombic character was observed with distinct g-values (gz = 2.225, gx = 2.064, gy = 2.038), indicating an anisotropic environment around the copper ion. nih.gov

Mass Spectrometry and Elemental Analysis for Compound Identification and Purity

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. The mass spectrum of the parent ligand would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also provide structural information. For related propanediamines, gas chromatography-mass spectrometry (GC-MS) has been used for identification, often after derivatization to improve volatility. nih.gov

Elemental Analysis: This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental percentages are compared with the theoretical values calculated from the proposed chemical formula. A close match between the found and calculated values is a crucial indicator of the compound's purity and supports its proposed structure. This technique is routinely used to confirm the stoichiometry of both the Schiff base ligand and its metal complexes. oregonstate.edu

Electrochemical Analysis (Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemical methods are employed to study the redox properties of the compound and its metal complexes.

Cyclic Voltammetry (CV): CV is used to investigate the oxidation and reduction processes of a molecule. Studies on films of a Nickel(II) complex with the related N,N'–bis(salicylidene)-1,3-propanediamine (Ni-Salpn) ligand have been performed on various electrode surfaces. chemicalbook.comnih.gov These studies reveal the redox potentials associated with the Ni(II)/Ni(III) couple and provide insights into the mechanism of film formation (electropolymerization) and its stability. chemicalbook.comnih.gov The electrochemical behavior was found to be influenced by the nature of the electrode material. nih.gov

Spectroelectrochemistry: This technique combines electrochemical and spectroscopic (e.g., UV-Vis) measurements simultaneously. It allows for the observation of spectral changes as the oxidation state of the compound is varied electrochemically, helping to identify the species involved in the redox reactions. nih.gov

Microscopic Techniques (e.g., Scanning Electron Microscopy for Microstructure Analysis)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of solid materials. For materials prepared from this compound or its complexes, such as the NiO nanoparticles mentioned earlier, SEM provides direct images of the particles' size, shape, and aggregation state. oregonstate.edu It is also used to study the microstructure and phase composition of crystalline samples. nih.gov

Future Research Directions and Emerging Applications

Rational Design of Tailored N1,N3-Dibenzylidene-1,3-propanediamine Derivatives

The future development of applications based on the this compound scaffold hinges on the ability to rationally design derivatives with precisely controlled properties. By strategically modifying the molecular structure, researchers can fine-tune its electronic, steric, and coordination characteristics to meet the demands of specific applications.

The primary route for creating tailored derivatives involves the use of substituted benzaldehydes in the initial synthesis. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings can significantly alter the electron density of the entire ligand, particularly at the imine nitrogen atoms. nih.gov This modification directly impacts the ligand's coordination behavior with metal ions and the stability and reactivity of the resulting metal complexes. For instance, Schiff bases synthesized from the condensation of p-Chlorobenzaldehyde and 1,3-diaminopropane (B46017) have been investigated for their specific electronic properties. ekb.egekb.eg

Future research will focus on creating a systematic library of derivatives and correlating their structural modifications with functional outcomes. This involves not only altering the benzaldehyde (B42025) precursor but also modifying the 1,3-propanediamine backbone. Introducing chirality into the diamine bridge, for example, is a key strategy for developing ligands for asymmetric catalysis. nih.govresearchgate.net The synthesis of derivatives from precursors like 2-amino-2-ethyl-1,3-propanediol (B89701) highlights this approach, where a pro-chiral ligand can lead to chiral metal complexes. nih.govresearchgate.net

| Modification Strategy | Precursor Example | Anticipated Effect | Potential Application |

|---|---|---|---|

| Substitution on Phenyl Ring (EWG) | p-Chlorobenzaldehyde ekb.eg | Decreases electron density at imine nitrogen; alters redox potential of metal complexes. | Catalysis, Corrosion Inhibition ekb.egekb.eg |

| Substitution on Phenyl Ring (EDG) | p-Hydroxybenzaldehyde researchgate.net | Increases electron density; enhances coordination strength. | Metal ion sensing, enhanced catalytic activity. |

| Modification of Diamine Backbone | 1,3-diamino-2-propanol rsc.org | Introduces additional coordination sites (hydroxyl group). | Formation of polynuclear metal complexes with unique magnetic properties. rsc.org |

| Introduction of Chirality | Chiral 1,2-diaminocyclohexane (analogous approach) nih.govelsevierpure.com | Creates a chiral environment around the metal center. | Asymmetric catalysis. nih.govelsevierpure.com |

Exploration of Novel Catalytic Transformations

Metal complexes of this compound and its derivatives are promising candidates for a wide array of catalytic transformations. While Schiff base complexes are known catalysts, future research is aimed at discovering their activity in novel and more challenging reactions.

A significant area of exploration is asymmetric catalysis, where chiral versions of the ligand can induce enantioselectivity in chemical reactions. nih.govresearchgate.net The development of catalysts for reactions such as asymmetric Henry reactions, cyclopropanation, and Michael additions has been a focus. nih.govelsevierpure.com Future work will likely expand this scope to other important transformations, including asymmetric hydroacylation and heterodimerization reactions. nih.gov The goal is to develop highly efficient and selective catalysts by fine-tuning the ligand's steric and electronic environment to create an optimal chiral pocket around the metal's active site. nih.govelsevierpure.com

Beyond asymmetric synthesis, these complexes could be employed in a variety of other catalytic processes. Research into palladium complexes, for example, suggests potential applications in C-N bond formation reactions. osti.gov There is also potential for their use in hydrofunctionalization reactions of diynes, which are challenging substrates that can lead to a variety of valuable olefin products. mdpi.com The development of catalysts for CO2 functionalization, such as its conversion into cyclic carbonates, is another emerging area where these versatile ligands could play a role. researchgate.net The ability to support various transition metals like palladium, copper, nickel, and cobalt allows for the exploration of a broad spectrum of catalytic activities. researchgate.netrsc.org

Advanced Materials Development with Tunable Properties

The rigid and geometrically defined structure of this compound makes it an excellent building block for the construction of advanced materials with tailored properties. Two prominent and rapidly developing areas are metal-organic frameworks (MOFs) and functional polymers like hydrogels.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rug.nl The this compound scaffold and its derivatives can be used as the organic linkers to create MOFs with specific pore sizes, shapes, and chemical functionalities. nih.govrsc.org By choosing appropriate metal ions and modifying the ligand with additional functional groups, it is possible to design MOFs for applications in gas storage and separation, catalysis, and chemical sensing. rug.nlnih.gov Future research will focus on synthesizing novel MOF architectures using these Schiff base linkers and exploring their performance in these high-tech applications. nih.gov

In polymer science, the dynamic and reversible nature of the imine (Schiff base) bond is being exploited to create "smart" materials. Hydrogels formed using Schiff base linkages can exhibit self-healing and pH-responsive properties. nih.gov These materials can be designed to degrade or release encapsulated drugs under specific pH conditions, making them highly attractive for biomedical applications such as drug delivery and tissue engineering. nih.gov The ability to tune the mechanical strength and degradation rate of these hydrogels by altering the structure of the Schiff base component is a key area for future investigation.

| Material Type | Key Feature of Scaffold | Tunable Property | Emerging Application |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Defined geometry and coordination sites. | Pore size, surface area, chemical functionality. rug.nl | Gas separation, heterogeneous catalysis, chemical sensing. rug.nlrsc.org |

| Self-Healing Hydrogels | Reversible imine bond formation. nih.gov | Mechanical strength, self-healing efficiency, pH sensitivity. | Drug delivery, wound healing, tissue adhesives. nih.gov |

| Corrosion Inhibitors | Ability to adsorb on metal surfaces via N atoms. | Inhibition efficiency, surface coverage. | Protection of carbon steel in acidic media. ekb.egekb.eg |

Interdisciplinary Research with this compound Scaffolds

The versatility of the this compound scaffold extends its utility beyond traditional chemistry into interdisciplinary fields such as medicinal chemistry, bioinorganic chemistry, and sensor technology.

Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.netbohrium.commdpi.com This makes the this compound structure a promising scaffold for the development of new therapeutic agents. mdpi.com Future research will involve synthesizing libraries of derivatives and screening them for activity against various diseases. For example, studies on Schiff base metal complexes have shown cytotoxicity against cancer cell lines like MCF-7, paving the way for the design of novel non-platinum-based anticancer drugs. bohrium.com

In the field of sensor technology, the ability of the Schiff base ligand to change its optical or electrochemical properties upon binding to specific metal ions or molecules can be harnessed to create chemical sensors. The imine group and any additional functional groups can act as recognition sites, leading to a detectable signal.

Furthermore, the this compound scaffold can be integrated into biomaterials for applications in regenerative medicine. Its use in creating biocompatible hydrogels or as a component in larger tissue scaffolds is an area ripe for exploration, combining materials science with biology and medicine. nih.govnih.gov

Q & A

Q. What is the standard synthetic route for N1,N3-Dibenzylidene-1,3-propanediamine, and how can purity be optimized?

The compound is synthesized via a Schiff base condensation reaction between 1,3-propanediamine and benzaldehyde derivatives. A typical protocol involves refluxing equimolar amounts of 1,3-propanediamine and benzaldehyde in ethanol with a catalytic acid (e.g., acetic acid) under nitrogen. Purification is achieved through recrystallization using petroleum ether (40–60°C), yielding >95% purity. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry can minimize by-products .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm imine bond formation (δ 8.3–8.5 ppm for CH=N protons) and aromatic proton integration.

- IR spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3000–3100 cm⁻¹ (aromatic C-H).

- Elemental analysis : To verify C, H, N composition (e.g., C₁₇H₂₂N₂: C 80.27%, H 8.72%, N 11.01%).

- Melting point determination : Consistency with literature values (if available) ensures purity .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a versatile ligand in coordination chemistry and as an intermediate for synthesizing pharmacologically active compounds (e.g., sulfonamide derivatives). Its rigid structure stabilizes metal complexes, enhancing catalytic or photophysical properties in studies analogous to platinum(II) coordination systems .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data for this compound is limited, similar diamines exhibit acute toxicity (e.g., LD₅₀ >2000 mg/kg orally). Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation. Store in airtight containers under inert gas to prevent degradation .

Q. How should solubility and storage conditions be managed?

The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Store at ambient temperature in dark, dry conditions. Monitor for oxidative degradation via periodic NMR analysis .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for functional materials?

The compound’s rigid backbone and dual amine groups can act as linkers in MOFs. However, steric hindrance from benzylidene groups may require tailored reaction conditions (e.g., solvothermal synthesis at 80–120°C). Adjusting metal-to-ligand ratios (e.g., 1:2 for octahedral coordination) and using templating agents can optimize pore structure, as demonstrated in analogous tetramethyl-propanediamine MOFs .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound as a ligand?

Discrepancies in catalytic activity (e.g., in alkylation or oxidation reactions) may arise from solvent polarity, metal center accessibility, or ligand-to-metal charge transfer. Systematic Design of Experiments (DoE) can isolate variables:

Q. How does this compound perform in CO₂ capture applications compared to aliphatic diamines?

While not directly studied, its structural similarity to N-cyclohexyl-1,3-propanediamine (CHAP) suggests potential. Evaluate CO₂ absorption capacity (mmol/g) using gravimetric analysis under controlled humidity. Compare regeneration efficiency via temperature-swing cycles (80–120°C). The aromatic groups may enhance stability but reduce solubility in aqueous systems, requiring phase-change solvent formulations .

Q. What methodologies confirm the formation of by-products during synthesis, and how can they be minimized?

By-products like mono-benzylidene derivatives or oligomers can form due to incomplete condensation. Techniques for identification:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?